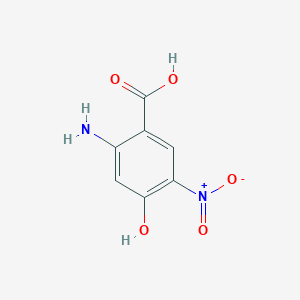

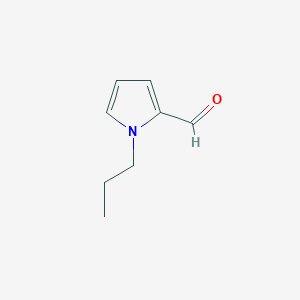

2-Amino-4-hydroxy-5-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Structure Analysis

Field

Application Summary

The compound “3-nitro-4-aminobenzoic acid” has been used to synthesize a Cu (II) complex. This complex was then analyzed using various techniques such as element analysis, IR- and UV-spectroscopy, and Hirshfeld surface analysis .

Results or Outcomes

The compound forms a crystal hydrate with the formula of [Cu (3N-4ABA) 2 (H 2 O) 2 ]·H 2 O. The complex molecules are incorporated into a 3D network through a system of intermolecular H-bonds and π···π staking interactions .

Reactant for Various Chemical Reactions

Field

Application Summary

“2-Amino-5-nitrobenzoic acid” has been used as a reactant for various chemical reactions, including two-component dendritic chain reactions, enzymic activation of hydrophobic self-immolative dendrimers, and preparation of insulin receptor tyrosine kinase activator .

Methods of Application

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The outcomes of these reactions are not provided in the source .

Building Block in Pharmaceuticals

Field

Application Summary

Para-aminobenzoic acid (PABA) is a commonly used building block in pharmaceuticals due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups . It is great for the development of a wide range of novel molecules with potential medical applications .

Methods of Application

PABA-based therapeutic chemicals as molecular targets and their usage in biological processes are the primary focus of this review study .

Results or Outcomes

Anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties have been observed in PABA compounds, suggesting their potential as therapeutic agents in future clinical trials .

Nonlinear Optical Applications

Field

Application Summary

Organic nonlinear optical (NLO) single crystals, which could potentially include “2-Amino-4-hydroxy-5-nitrobenzoic acid”, are employed in a wide range of applications .

Methods of Application

These applications include high-density optical data storage, electro-optical modulation, frequency conversion, laser devices, and THz generation and detection .

Results or Outcomes

The specific outcomes of these applications are not provided in the source .

Safety And Hazards

2-Amino-4-hydroxy-5-nitrobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

2-amino-4-hydroxy-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,8H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSAVIYRSAMFRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-hydroxy-5-nitrobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)